(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one
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Overview
Description
The compound with the identifier “(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one” is a chemical substance with specific properties and applications. It is essential in various scientific fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Specific details about the synthetic routes and reaction conditions can be found in specialized chemical literature and patents.
Industrial Production Methods: Industrial production of the compound typically involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes, which are optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed information about the reaction mechanisms and products can be found in chemical databases and research articles.
Scientific Research Applications
The compound is used in various scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in drug development or as a tool for studying biological processes. In industry, it is utilized in the production of materials or as a component in various products.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. Detailed studies on the mechanism of action can be found in scientific literature and research articles.
Comparison with Similar Compounds
Similar Compounds: The compound can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with related functional groups or similar reactivity patterns.
Uniqueness: The uniqueness of the compound lies in its specific chemical structure and the resulting properties. These unique features make it valuable for certain applications and distinguish it from other similar compounds.
Properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-7-5-11(6-8-13)16-20-15(17(22)23-16)9-19-14-4-2-1-3-12(14)10-21/h1-9,19,21H,10H2/b15-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUSOMTYBJSNJ-DHDCSXOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO)N/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.